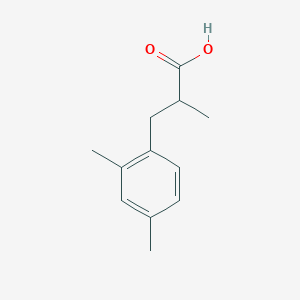
3-(2,4-Dimethylphenyl)-2-methylpropanoic acid
Descripción general
Descripción
“3-(2,4-Dimethylphenyl)-2-methylpropanoic acid” is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 g/mol . The compound is also known by other names such as “3-(2,4-Dimethylphenyl)propionic acid”, “Benzenepropanoic acid, 2,4-dimethyl-”, and "MFCD00796498" .
Molecular Structure Analysis
The InChI string for “3-(2,4-Dimethylphenyl)-2-methylpropanoic acid” is "InChI=1S/C11H14O2/c1-8-3-4-10 (9 (2)7-8)5-6-11 (12)13/h3-4,7H,5-6H2,1-2H3, (H,12,13)" . The Canonical SMILES string is "CC1=CC (=C (C=C1)CCC (=O)O)C" .Physical And Chemical Properties Analysis
The compound “3-(2,4-Dimethylphenyl)-2-methylpropanoic acid” has a molecular weight of 178.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 3 .Aplicaciones Científicas De Investigación
Luminescence Sensing Applications
- Lanthanide Metal-Organic Frameworks : Compounds related to 3-(2,4-Dimethylphenyl)-2-methylpropanoic acid, like 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid, have been used to create lanthanide(III)-organic frameworks. These demonstrate potential as fluorescence sensors for benzaldehyde-based derivatives due to their selective sensitivity and characteristic emission bands (Shi et al., 2015).
Spectroscopy and Structural Analysis
- Polymorphism Characterization : The study of mefenamic acid, which is structurally similar to 3-(2,4-Dimethylphenyl)-2-methylpropanoic acid, reveals insights into its polymorphs. Spectroscopic techniques like vibrational IR and Raman spectroscopies, supported by quantum chemistry calculations, facilitate the understanding of structural and morphological characteristics (Cunha et al., 2014).
Thermodynamic Properties
- Enthalpy Measurements : Research on the standard molar enthalpies of various monocarboxylic acids, including those structurally related to 3-(2,4-Dimethylphenyl)-2-methylpropanoic acid, aids in the development of predictive schemes for these compounds' thermodynamic properties (Verevkin, 2000).
Crystallography and Drug Formulation
- Effects on Polymorphism and Crystal Shape : The solvents' effects on the polymorphism and shape of crystals of mefenamic acid, related to 3-(2,4-Dimethylphenyl)-2-methylpropanoic acid, were examined. Understanding the impact of different solvents on crystal formation is crucial in drug formulation (Mudalip et al., 2018).
Glass-forming Properties
- Study of Atmospheric Aerosol Particles : 3-Methylbutane-1,2,3-tricarboxylic acid, structurally related to 3-(2,4-Dimethylphenyl)-2-methylpropanoic acid, has been identified as a tracer compound for atmospheric terpene secondary organic aerosol particles. Research on its physicochemical properties, like water solubility and phase state, contributes to understanding atmospheric chemistry (Dette et al., 2014).
Anti-inflammatory Applications
- Synthesis and Biological Activity : The synthesis and study of compounds structurally similar to 3-(2,4-Dimethylphenyl)-2-methylpropanoic acid, such as β-hydroxy-β-arylpropanoic acids, provide insights into their anti-inflammatory activity. Molecular docking experiments and evaluations of anti-inflammatory effects and gastric tolerability offer significant insights into their potential as non-steroidal anti-inflammatory drugs (Dilber et al., 2008).
Chemical Synthesis
- Photopolymerization Studies : Research into compounds like methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, related to 3-(2,4-Dimethylphenyl)-2-methylpropanoic acid, sheds light on their potential as photoiniferters in nitroxide-mediated photopolymerization processes (Guillaneuf et al., 2010).
Propiedades
IUPAC Name |
3-(2,4-dimethylphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8-4-5-11(9(2)6-8)7-10(3)12(13)14/h4-6,10H,7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAGSCAXJSENSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethylphenyl)-2-methylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



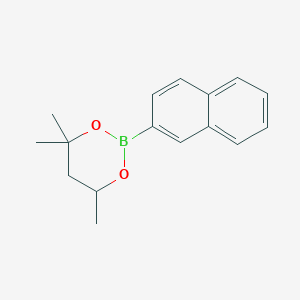
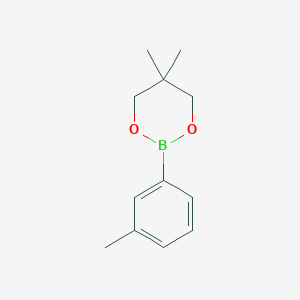
![1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo-](/img/structure/B1405845.png)
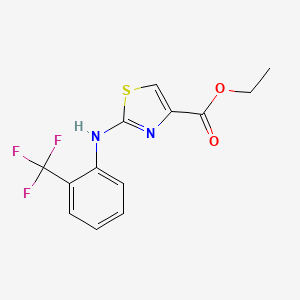
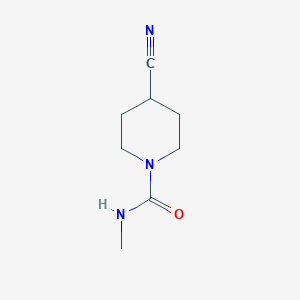
![Tert-butyl 3-phenyl-1,2,3,3a,5,6,7,8,9,9a-decahydropyrrolo[3,2-b]azocine-4-carboxylate](/img/structure/B1405850.png)


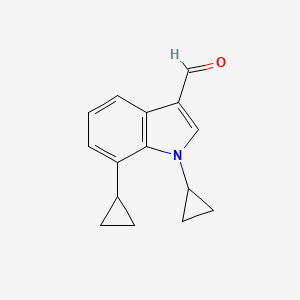
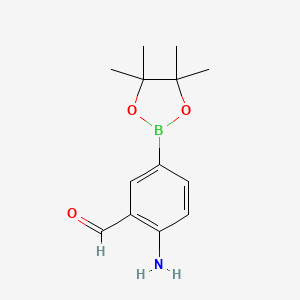
![4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1405858.png)
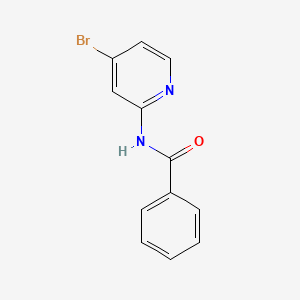
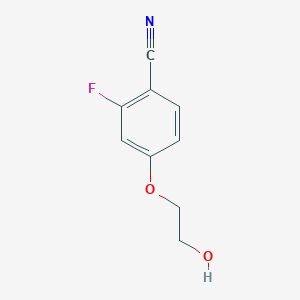
![2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol](/img/structure/B1405862.png)